N-(4-Aminobut-2-yn-1-yl)acetamide

Description

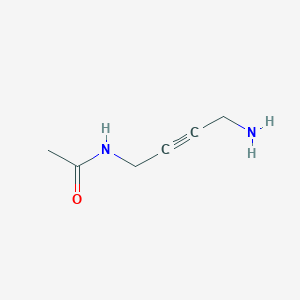

N-(4-Aminobut-2-yn-1-yl)acetamide is an acetamide derivative featuring a linear alkyne-amine chain. Its structure comprises an acetamide group (-NHCOCH₃) attached to a butynyl backbone (C≡C-CH₂-CH₂-NH₂). This unique combination of an alkyne and primary amine confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and material science.

Properties

CAS No. |

786641-12-1 |

|---|---|

Molecular Formula |

C6H10N2O |

Molecular Weight |

126.16 g/mol |

IUPAC Name |

N-(4-aminobut-2-ynyl)acetamide |

InChI |

InChI=1S/C6H10N2O/c1-6(9)8-5-3-2-4-7/h4-5,7H2,1H3,(H,8,9) |

InChI Key |

QZUGFHFAXRKYCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC#CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobut-2-yn-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-aminobut-2-yne with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobut-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

Substitution: The acetamide group can participate in substitution reactions, where the amide hydrogen is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-(4-Aminobut-2-yn-1-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it useful in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Aminobut-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

- N-(4-Aminophenyl)acetamide (): Structure: Aromatic amine (4-aminophenyl) linked to acetamide. Key Differences: The aromatic amine introduces resonance stabilization, reducing nucleophilicity compared to the aliphatic amine in the target compound. This impacts reactivity in electrophilic substitution or coordination chemistry. Applications: Often used as an intermediate in dye synthesis and polymer chemistry.

- N-(4-Nitrophenyl)acetamide Derivatives (): Structure: Nitro group (-NO₂) on the phenyl ring. Key Differences: The electron-withdrawing nitro group increases acidity of the amide NH and enhances stability against hydrolysis. In contrast, the alkyne-amine chain in the target compound may exhibit greater flexibility and lower thermal stability. Applications: Nitro derivatives are common in explosives and corrosion inhibitors.

Pharmacological Activity Comparisons

-

- Examples : N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38).

- Activity : IC₅₀ values < 10 μM against HCT-116, MCF-7, and PC-3 cell lines.

- Comparison : The target compound lacks the sulfonyl-quinazoline moiety but may exhibit cytotoxicity via the alkyne-amine chain’s interaction with cellular targets like kinases or DNA.

Tetrahydrocarbazole Acetamides ():

- Structure : Bulky tetrahydrocarbazole fused ring system.

- Key Differences : The carbazole system enhances π-π stacking and membrane permeability, whereas the linear alkyne-amine chain in the target compound may favor solubility in polar solvents.

Physicochemical Properties

Biological Activity

N-(4-Aminobut-2-yn-1-yl)acetamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a butyne backbone with an amino group at the 4-position and an acetamide functional group. Its chemical formula is , with a molecular weight of approximately 126.16 g/mol. The presence of both an alkyne and an amine group allows for diverse interactions with biological macromolecules, enhancing its potential as a drug candidate.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biological targets, including proteins and enzymes. The compound's amine group can interact with negatively charged sites in proteins, facilitating binding and subsequent biological responses.

Binding Affinity

Studies indicate that this compound exhibits significant binding affinity for certain receptors, which is crucial for its pharmacological effects. For example, it has been shown to bind effectively to GABA receptors, which are integral in mediating neurotransmission in the central nervous system.

Biological Activity

This compound has demonstrated various biological activities in preclinical studies:

Anticancer Activity

Research has shown that derivatives of this compound exhibit anticancer properties. For instance, a study evaluated the anticancer activity of related compounds against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and DNA synthesis analysis. Results indicated that compounds similar to this compound induced apoptosis in tumor cells, suggesting a potential role in cancer therapy .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. In vitro studies have suggested that it may reduce neuronal cell death caused by oxidative stress, potentially through the modulation of apoptotic pathways and inhibition of inflammatory responses.

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

- Case Study on Anticancer Effects : A study conducted on the compound's derivatives highlighted their ability to inhibit cell proliferation in cancer cell lines. The mechanism involved the activation of caspase pathways leading to apoptosis .

- Neuroprotection in Animal Models : Animal studies have reported that administration of this compound resulted in reduced neuroinflammation and improved behavioral outcomes in models of neurodegenerative diseases.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.